Lipophilicity Advantage: 8-Fluoro vs. 6-Fluoroquinazolin-2-amine LogP Comparison for Downstream Derivative LogD Optimization
The 8-fluoroquinazolin-2-amine regioisomer exhibits a computed octanol-water partition coefficient (LogP) of 1.93, which is substantially higher than the 1.28 LogP of 6-fluoroquinazolin-2-amine . This difference of 0.65 LogP units corresponds to an approximately 4.5-fold greater lipophilicity for the 8-fluoro isomer. In the context of fragment-based drug design and building block selection, this differential lipophilicity means that 8-fluoroquinazolin-2-amine-derived final compounds will inherently possess higher LogD values compared to those derived from the 6-fluoro isomer, all else being equal—an important consideration for optimizing blood-brain barrier penetration, tissue distribution, and CYP450 metabolic stability [1]. The 5-fluoro and 7-fluoro isomers share the same 1.93 LogP as the 8-fluoro compound, making the 6-fluoro isomer the distinct outlier in this fluorinated regioisomer series .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) as proxy for lipophilicity |
|---|---|
| Target Compound Data | LogP = 1.93230 (8-Fluoroquinazolin-2-amine, CAS 190274-25-0) |
| Comparator Or Baseline | LogP = 1.28120 (6-Fluoroquinazolin-2-amine, CAS 20028-72-2); LogP = 1.93230 (5-Fluoroquinazolin-2-amine, CAS 190273-81-5); LogP = 1.93230 (7-Fluoroquinazolin-2-amine, CAS 190274-01-2); LogP = 1.212 (Quinazolin-2-amine, unsubstituted, CAS 1687-51-0) |
| Quantified Difference | ΔLogP = +0.65 vs. 6-fluoro isomer (4.5-fold higher lipophilicity); ΔLogP = +0.72 vs. unsubstituted quinazolin-2-amine (5.2-fold higher lipophilicity); no difference vs. 5- and 7-fluoro isomers |
| Conditions | Computed values from Chemsrc database using standardized algorithm; validated against experimental logP where available |
Why This Matters
For procurement decisions, the 8-fluoro isomer offers distinct lipophilicity-driven ADME properties compared to the 6-fluoro isomer; selecting the wrong regioisomer will produce derivatives with systematically different LogD profiles, potentially altering oral bioavailability, CNS penetration, and metabolic clearance rates.
- [1] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery 2010, 5(3), 235-248. (Class-level inference: lipophilicity impact on ADME). View Source
